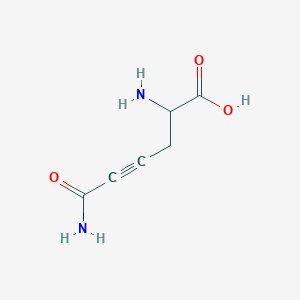

2,6-Diamino-6-oxohex-4-ynoic acid

Description

Contextualization within the Landscape of Unnatural Amino Acids and Alkynyl Compounds

Unnatural amino acids (UAAs), which are not among the 20 naturally encoded proteinogenic amino acids, are powerful tools in chemical biology and drug discovery. researchgate.netsigmaaldrich.com They are used to modify peptides to enhance stability, bioactivity, and to probe biological systems. sigmaaldrich.com The incorporation of unique functional groups, such as the alkyne in our hypothetical molecule, expands the chemical space accessible to researchers. nih.gov

Alkynyl amino acids, a subset of UAAs, are particularly valuable. The alkyne group can participate in bioorthogonal "click" reactions, allowing for the specific labeling of proteins and other biomolecules. wikipedia.orgiris-biotech.de This has significant implications for studying protein function and for the development of targeted therapeutics.

Structural Features and Their Implications for Chemical and Biochemical Reactivity

The proposed structure of 2,6-diamino-6-oxohex-4-ynoic acid contains several key functional groups that would dictate its reactivity:

α-Amino Acid: This core structure, with an amino group and a carboxylic acid group attached to the same carbon, is the fundamental building block of proteins. squarespace.comthesciencehive.co.uknews-medical.net This allows for potential incorporation into peptides.

Primary Amide: The amide group is relatively stable to hydrolysis but can be cleaved under acidic or basic conditions. wikipedia.orgsolubilityofthings.com Its presence contributes to the molecule's polarity and hydrogen bonding capacity. wikipedia.org

Internal Alkyne: The carbon-carbon triple bond is a region of high electron density, making it susceptible to various addition reactions, including hydrogenation and hydration. organicchemistrytutor.commsu.edu Unlike terminal alkynes, this internal alkyne is not acidic. msu.edunumberanalytics.com

Diamino Functionality: The presence of a second amino group, in this case as part of the amide, increases the molecule's basicity and potential for interaction with biological targets. ucm.es

The combination of these features in a single molecule suggests a high degree of chemical versatility.

Overview of Research Paradigms in the Synthesis and Application of Multi-Functionalized Organic Molecules

The synthesis of a molecule like this compound would require a multi-step approach with careful protection of the various functional groups. The construction of the carbon backbone could potentially be achieved through methods like the catalytic asymmetric direct Mannich reaction, which is used for synthesizing α,β-diamino acids. rsc.orgnih.gov The introduction of the alkyne could be accomplished via reactions like the Sonogashira cross-coupling. acs.orgacs.org

The application of such multi-functionalized molecules is a cornerstone of modern medicinal chemistry. acs.org By combining different functional groups, chemists can design molecules with specific properties to interact with biological targets, act as molecular probes, or serve as versatile building blocks for larger, more complex structures. researchgate.netsigmaaldrich.com

Interdisciplinary Significance in Chemical Biology and Medicinal Chemistry Research (excluding clinical applications)

The interdisciplinary significance of a molecule like this compound lies in its potential as a research tool. In chemical biology, the alkyne group could be used for "click" chemistry to attach fluorescent probes or other tags to proteins or peptides containing this amino acid. iris-biotech.de This would enable detailed studies of protein localization, interaction, and function within a cellular context.

In medicinal chemistry research, this UAA could be incorporated into peptide-based drug candidates to improve their properties. nih.govnih.govresearchgate.net The rigid alkyne could be used to create specific conformations, and the additional amino and amide groups could provide new points of interaction with a target receptor or enzyme. enamine.net The development of novel synthetic methods to access such molecules is also of great interest. rsc.orgacs.org

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C6H8N2O3 | Based on the chemical structure |

| Molecular Weight | 156.14 g/mol | Calculated from the molecular formula |

| Chirality | Chiral at the α-carbon | The α-carbon is attached to four different groups. squarespace.comthesciencehive.co.uk |

| Hydrogen Bond Donors | 3 (two from the amino group, one from the amide) | The amino and amide groups can donate hydrogen bonds. wikipedia.org |

| Hydrogen Bond Acceptors | 3 (two from the carbonyl oxygens, one from the amino nitrogen) | The carbonyl oxygens and amino nitrogen can accept hydrogen bonds. wikipedia.org |

| Predicted pKa (Carboxylic Acid) | ~2-3 | Typical for an α-amino acid. |

| Predicted pKa (α-Amino Group) | ~9-10 | Typical for an α-amino acid. |

Table 2: Potential Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | Signals for the α-hydrogen, protons adjacent to the alkyne, and exchangeable protons of the amino and amide groups. |

| ¹³C NMR | Signals for the carbonyl carbons (acid and amide), alkyne carbons, the α-carbon, and other aliphatic carbons. The alkyne carbons would appear in the characteristic region of ~70-90 ppm. |

| IR Spectroscopy | Characteristic stretches for the N-H bonds of the amine and amide (~3300-3500 cm⁻¹), the C=O bonds of the carboxylic acid and amide (~1650-1750 cm⁻¹), and the C≡C triple bond (~2100-2250 cm⁻¹, likely weak for an internal alkyne). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (156.14 m/z for [M]⁺ or 157.15 m/z for [M+H]⁺). |

Structure

2D Structure

3D Structure

Properties

CAS No. |

89020-46-2 |

|---|---|

Molecular Formula |

C6H8N2O3 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

2,6-diamino-6-oxohex-4-ynoic acid |

InChI |

InChI=1S/C6H8N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,2,7H2,(H2,8,9)(H,10,11) |

InChI Key |

GGGZGDVSEYTDJS-UHFFFAOYSA-N |

Canonical SMILES |

C(C#CC(=O)N)C(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereochemical Control for 2,6 Diamino 6 Oxohex 4 Ynoic Acid

Strategies for the Stereoselective Construction of the α-Amino Alkynyl Core

A key challenge in the synthesis of 2,6-Diamino-6-oxohex-4-ynoic acid is the stereoselective introduction of the α-amino group. This is crucial as the biological activity of amino acids is often dependent on their stereochemistry.

Asymmetric synthesis is a powerful approach to obtain enantiomerically pure compounds. This can be achieved through the use of chiral auxiliaries or chiral catalysts. uwindsor.caresearchgate.net

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. researchgate.netiupac.org In the context of amino acid synthesis, an achiral glycine (B1666218) equivalent can be attached to a chiral auxiliary. The auxiliary then directs the stereoselective alkylation of the α-carbon. Subsequent removal of the auxiliary yields the desired enantiomerically enriched α-amino acid. renyi.hu For the synthesis of this compound, a suitable propargyl halide could be used as the electrophile in such a reaction. The Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in the asymmetric synthesis of various amino acids. researchgate.net

Asymmetric Catalysis: This approach utilizes a chiral catalyst to control the stereochemistry of the reaction. For the synthesis of α-alkynyl amino acids, methods like the asymmetric hydrocyanation of imines followed by hydrolysis could be employed. mdpi.com Another promising strategy involves the N-H insertion reaction of vinyldiazoacetates with a nitrogen source, catalyzed by a combination of an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid, which has shown high enantioselectivity for the synthesis of α-alkenyl α-amino acids. rsc.orgnih.gov While this method yields alkenyl amino acids, it highlights the potential of catalytic N-H insertion for creating chiral amino acid derivatives. Further research could adapt this to alkynyl systems.

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the practicality of chemical synthesis. Enzymes can be used to resolve racemic mixtures of amino acids or their precursors, or to catalyze stereoselective transformations. For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic ester precursor of this compound.

Development of Efficient Protecting Group Strategies for Diverse Functionalities

The presence of multiple reactive functional groups (two amino groups, a carboxylic acid, and an alkyne) in this compound necessitates a robust protecting group strategy to avoid unwanted side reactions during synthesis. springernature.com

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions. iris-biotech.depeptide.comnih.gov This is essential for the stepwise synthesis and modification of complex molecules.

Amino Group Protection: The α-amino and the δ-amino groups require distinct protecting groups. The 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, and the tert-butoxycarbonyl (Boc) group, which is acid-labile, are commonly used in peptide synthesis and represent an orthogonal pair. iris-biotech.depeptide.comresearchgate.net For instance, the α-amino group could be protected as Fmoc, while the δ-amino group is protected as Boc. This allows for the selective deprotection of the α-amino group for peptide coupling while the δ-amino group remains protected. creative-peptides.com

Carboxyl Group Protection: The carboxylic acid is typically protected as an ester, such as a methyl or ethyl ester, which can be hydrolyzed under basic conditions. Alternatively, a tert-butyl (tBu) ester, which is acid-labile, can be used for orthogonality with base-labile protecting groups. iris-biotech.de

Amide Group: The primary amide at the 6-position is generally stable under many reaction conditions but might require protection in specific synthetic steps.

| Functional Group | Protecting Group | Deprotection Conditions | Orthogonality |

| α-Amino | Fmoc (9-Fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | Orthogonal to Boc and tBu esters |

| δ-Amino | Boc (tert-Butoxycarbonyl) | Acid (e.g., TFA) | Orthogonal to Fmoc and many ester protecting groups |

| Carboxyl | tBu (tert-Butyl ester) | Acid (e.g., TFA) | Orthogonal to Fmoc |

| Carboxyl | Me/Et (Methyl/Ethyl ester) | Base (e.g., LiOH) | Orthogonal to acid-labile groups |

This table presents a potential orthogonal protection scheme.

The terminal alkyne is a reactive functional group that can undergo various transformations. Protection of the alkyne may be necessary during certain synthetic steps. ccspublishing.org.cnsioc-journal.cn

Silyl (B83357) Protecting Groups: Trialkylsilyl groups, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS), are commonly used to protect terminal alkynes. gelest.com These groups are stable to a wide range of reaction conditions and can be selectively removed using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). ccspublishing.org.cngelest.com The differential stability of various silyl groups allows for selective deprotection. gelest.com

Cobalt Carbonyl Complexes: Dicobalt octacarbonyl can form a stable complex with the alkyne, effectively protecting it from various reagents. scribd.comrsc.org This protection can be removed under mild oxidative conditions. rsc.org

| Protecting Group | Introduction Reagent | Deprotection Conditions |

| Trimethylsilyl (TMS) | Trimethylsilyl chloride | Fluoride source (e.g., TBAF), K2CO3/MeOH ccspublishing.org.cngelest.com |

| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride | Fluoride source (e.g., TBAF) gelest.com |

| Dicobalt Hexacarbonyl | Dicobalt octacarbonyl | Mild oxidation (e.g., ceric ammonium (B1175870) nitrate) rsc.org |

This table summarizes common alkyne protecting groups.

Convergent and Divergent Synthetic Routes

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is then elaborated into a variety of related compounds. wikipedia.orgcrimsonpublishers.com This approach is useful for creating a library of analogs for structure-activity relationship studies. Starting from a protected 2-aminoadipic acid derivative, one could introduce the alkyne and then diversify the molecule. A patent describes the synthesis of (S)-2,6-diamino-5-oxohexanoic acid from L-2-aminoadipic acid, which could potentially be adapted. google.com

Fragment Coupling Strategies

Fragment coupling strategies involve the synthesis of key structural components of the target molecule, which are then joined together in the later stages of the synthesis. This convergent approach is often more efficient than linear synthesis for complex molecules. For this compound, a logical disconnection is between the C3-C4 bond or the C5-C6 amide bond.

A plausible fragment coupling approach could involve the union of a protected α-amino acid synthon bearing an electrophilic side chain with a nucleophilic alkyne-containing fragment. For instance, a protected derivative of aspartic acid could serve as the four-carbon amino acid backbone. The side-chain carboxylic acid would be activated and coupled with a suitable three-carbon propargylamine (B41283) derivative to form the complete six-carbon skeleton.

Alternatively, a peptide coupling approach can be envisioned for the final step. wikipedia.orgyoutube.com This strategy would involve coupling a protected 2,6-diaminohex-4-ynoic acid precursor with ammonia (B1221849) or a protected ammonia equivalent to form the terminal amide. Standard peptide coupling reagents could be employed for this transformation. youtube.comnih.gov

Table 1: Illustrative Fragment Coupling Strategy

| Coupling Fragment 1 | Coupling Fragment 2 | Coupling Reagent | Solvent | Product |

|---|---|---|---|---|

| N-Boc-L-aspartic acid β-tert-butyl ester | Propargylamine | HATU, DIPEA | DMF | Protected 2-amino-5-(prop-2-yn-1-ylcarbamoyl)pentanoic acid derivative |

This table presents a hypothetical reaction scheme for illustrative purposes.

Total Synthesis Approaches for Complex Analogues

Linear total synthesis provides a step-by-step construction of the molecule from a simple, often chiral, starting material. This approach is highly valuable for producing a variety of analogues, as modifications can be introduced at different stages of the synthesis.

A hypothetical total synthesis could commence from a commercially available, enantiomerically pure precursor such as a protected L-serine derivative. The synthesis might proceed through the following key steps:

Aldehyde Formation: Oxidation of the primary alcohol in the serine derivative to an aldehyde.

Alkynylation: Reaction of the aldehyde with a suitable alkynyl organometallic reagent (e.g., ethynylmagnesium bromide or lithium trimethylsilylacetylide) to introduce the two-carbon alkyne unit and set the stereocenter at the resulting hydroxyl group.

Chain Extension and Functionalization: Conversion of the hydroxyl group to a leaving group, followed by displacement with a cyanide or another one-carbon synthon. Subsequent hydrolysis would yield the carboxylic acid, which could then be converted to the terminal amide.

Deprotection: Removal of the protecting groups to yield the final product.

Stereochemical control during the alkynylation step is crucial and can often be directed by the existing stereocenter at the α-carbon, potentially through chelation control. researchgate.netnih.gov

Exploitation of Transition Metal Catalysis in C-C Bond Formation and Functionalization

Transition metal catalysis offers powerful and efficient methods for constructing the key C(sp)-C(sp²) or C(sp)-C(sp³) bond in the backbone of this compound. nih.govnih.gov Palladium- and copper-catalyzed cross-coupling reactions are particularly well-suited for this purpose. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling is a robust reaction for forming a C-C bond between a terminal alkyne and a vinyl or aryl halide. organic-chemistry.orgyoutube.com In a potential synthesis of the target molecule, a protected iodo- or bromo-substituted α,β-unsaturated amino acid derivative could be coupled with a terminal alkyne such as propargylamine. acs.orgcore.ac.uk This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. acs.orgnih.gov

Cadiot-Chodkiewicz Coupling: The Cadiot-Chodkiewicz coupling provides a direct route to unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. jk-sci.comalfa-chemistry.comwikipedia.orgrsc.org A synthetic strategy could involve coupling a protected propargylglycine (B1618536) derivative (as the terminal alkyne component) with a bromo- or iodo-propiolamide (the haloalkyne component). This method avoids the pre-functionalization required for other cross-coupling reactions and can be highly selective. nih.gov

Table 2: Comparison of Transition Metal-Catalyzed Coupling Reactions

| Reaction | Alkyne Precursor | Halide Precursor | Catalyst System | Key Advantages |

|---|---|---|---|---|

| Sonogashira Coupling | Protected Propargylamine | Protected (E)-β-bromo-dehydroalanine ester | Pd(PPh₃)₄, CuI, Et₃N | High yields, broad functional group tolerance. core.ac.uk |

| Cadiot-Chodkiewicz Coupling | Protected Propargylglycine | N-Boc-3-bromopropiolamide | CuBr, Piperidine | Direct coupling of C(sp)-C(sp) bonds, high selectivity for cross-coupling. wikipedia.org |

This table presents hypothetical reaction schemes for illustrative purposes.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of complex molecules like this compound is essential for developing sustainable chemical processes. pnas.org This involves designing synthetic routes that are safer, more efficient, and have a reduced environmental impact.

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the Sonogashira or Cadiot-Chodkiewicz couplings, are inherently more atom-economical than methods that use stoichiometric reagents.

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Transition metal catalysts, used in small quantities, can facilitate reactions with high efficiency and selectivity, reducing waste. nih.gov

Safer Solvents and Auxiliaries: Efforts can be made to replace hazardous organic solvents with greener alternatives such as water, ethanol, or performing reactions under solvent-free conditions. rsc.org Some palladium-catalyzed couplings have been successfully performed in aqueous media. acs.org

Renewable Feedstocks: The starting materials for the synthesis could potentially be derived from renewable resources. For example, the amino acid backbone could be sourced from fermentation processes, which utilize biomass as a feedstock. rsc.org Researchers have also explored methods to convert waste CO₂ into amino acids. sustainabilitymatters.net.authechemicalengineer.com

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to Synthesis of this compound |

|---|---|

| Prevention | Design synthetic routes to minimize by-product formation. |

| Atom Economy | Employ catalytic cross-coupling reactions over multi-step linear sequences with protecting groups. |

| Less Hazardous Synthesis | Avoid toxic reagents like hydrogen cyanide, which are used in some traditional amino acid syntheses. thechemicalengineer.com |

| Safer Solvents | Develop reaction conditions in water or other benign solvents. acs.org |

| Energy Efficiency | Utilize catalytic reactions that proceed at ambient temperature and pressure. |

| Renewable Feedstocks | Use bio-derived amino acids (e.g., aspartic acid, serine) as starting materials. rsc.org |

| Catalysis | Prioritize transition metal or biocatalytic steps for key bond formations. |

Mechanistic Studies of Chemical Reactivity and Transformations of 2,6 Diamino 6 Oxohex 4 Ynoic Acid Derivatives

Alkyne Functionalization Reactions

The terminal alkyne group in 2,6-diamino-6-oxohex-4-ynoic acid derivatives is a versatile handle for a variety of chemical modifications. These reactions are crucial for creating more complex molecules, including peptides and other bioactive compounds.

Cycloaddition Reactions (e.g., azide-alkyne click chemistry)

The terminal alkyne is a prime substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.orglibretexts.orgiris-biotech.de This reaction involves the [3+2] cycloaddition of the alkyne with an organic azide (B81097) to form a stable 1,4-disubstituted triazole ring. libretexts.org The reaction is known for its high efficiency, selectivity, and biocompatibility, making it suitable for modifying biomolecules under mild, aqueous conditions. wikipedia.orgiris-biotech.de

The mechanism of CuAAC is proposed to proceed through a stepwise process involving a copper(I) catalyst. wikipedia.org This catalyst accelerates the reaction, which would otherwise require high temperatures, and ensures the regioselective formation of the 1,4-isomer. The resulting triazole ring is not just a linker but can also act as a pharmacophore, participating in hydrogen bonding or acting as an amide substitute.

Beyond CuAAC, alkynes can participate in other cycloaddition reactions, such as [4+2] and [2+2] cycloadditions with 1,3-dienes, to form highly functionalized cyclohexadienes and cyclobutenes, respectively. nih.gov These reactions can be catalyzed by transition metals like cobalt and offer access to a diverse range of cyclic structures. nih.gov Additionally, thermal, additive-free cycloadditions can convert alkynes into various reactive intermediates. umn.edu

Table 1: Examples of Cycloaddition Reactions with Alkyne-Containing Molecules

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Organic Azide | Copper(I) | 1,4-Disubstituted 1,2,3-Triazole | wikipedia.orglibretexts.org |

| [4+2] Cycloaddition | 1,3-Diene, Alkyne | Cobalt Complex | 1,4-Cyclohexadiene | nih.gov |

| [2+2] Cycloaddition | 1,3-Diene, Alkyne | Phosphino-oxazoline Ligand | Cyclobutene | nih.gov |

Hydration and Hydroamination Reactions

The alkyne moiety can undergo hydration reactions, which involve the addition of water across the triple bond. In the context of terminal alkynes, this typically proceeds via Markovnikov addition, leading to the formation of a ketone. This transformation can be catalyzed by mercury salts, though greener alternatives are often sought. The reaction proceeds through an enol intermediate which then tautomerizes to the more stable keto form. libretexts.org

Hydroamination, the addition of an N-H bond across the alkyne, is another important transformation. These reactions can be catalyzed by various transition metals and provide a direct route to enamines and imines, which are valuable synthetic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The terminal alkyne of this compound derivatives can readily participate in several of these transformations.

The Sonogashira coupling is a prominent example, involving the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is highly efficient for the synthesis of substituted alkynes.

Heck and Suzuki-Miyaura reactions have also been adapted for the functionalization of alkyne-containing amino acids. wikipedia.org These reactions allow for the introduction of a wide range of functional groups, significantly expanding the chemical space accessible from the parent amino acid. For instance, palladium-mediated reactions have been successfully used to label proteins containing genetically encoded alkyne amino acids on the surface of living mammalian cells. nih.govacs.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Alkyne-Containing Amino Acids

| Reaction Name | Coupling Partners | Catalyst System | Product Type | Reference |

| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Pd Catalyst, Cu(I) Co-catalyst | Substituted Alkyne | wikipedia.org |

| Heck Coupling | Alkyne, Alkene | Pd Catalyst | Substituted Alkene | wikipedia.org |

| Suzuki-Miyaura Coupling | Alkyne, Organoboron Compound | Pd Catalyst | Aryl- or Vinyl-Substituted Alkyne | wikipedia.orgnih.gov |

Carbonyl Group Reactivity

The α-ketoamide moiety in this compound derivatives presents its own set of reactive possibilities, distinct from the alkyne. This functional group is a key motif in many biologically active compounds and can participate in various transformations. nih.govacs.org

Keto-Enol Tautomerism and Isomerization Pathways

The α-ketoamide can exist in equilibrium with its enol tautomer. Tautomers are constitutional isomers that readily interconvert, usually through the migration of a proton. umn.edu In the case of α-ketoamides, the equilibrium generally favors the keto form. However, the enol, though less stable, can be a key reactive intermediate in many reactions. The tautomerism can be catalyzed by both acids and bases.

The presence of the adjacent amide group influences the electronic properties and reactivity of the keto group. The α-ketoamide moiety can confer a degree of conformational rigidity to a molecule and has the capacity to form hydrogen bonds, which can be crucial for its biological activity. nih.govacs.org

Nucleophilic Additions and Condensation Reactions

The carbonyl group of the α-ketoamide is electrophilic and can undergo nucleophilic addition reactions. For example, it can react with primary amines to form imines, or with hydrazines to form hydrazones. These condensation reactions are often reversible and can be pH-dependent.

In a biological context, the electrophilic nature of the α-ketoamide can be exploited for covalent inhibition of enzymes, particularly those with a catalytic serine or cysteine residue in their active site. nih.govacs.org The nucleophilic amino acid residue can attack the carbonyl carbon, forming a stable covalent adduct. This reactivity has made the α-ketoamide a "privileged structure" in medicinal chemistry for the design of enzyme inhibitors. nih.govacs.org

The α-ketoamide can also be a precursor for the synthesis of various heterocyclic compounds through condensation and cyclization reactions.

Amino Group Reactivity

The this compound molecule possesses a primary amino group at the α-position. This group is expected to exhibit typical nucleophilic characteristics common to α-amino acids.

Amidation and Peptide Coupling Reactions

The α-amino group is a key site for the formation of amide bonds, a fundamental reaction in peptide synthesis. In a typical peptide coupling reaction, the carboxylic acid of another amino acid would be activated, and the α-amino group of this compound would act as the nucleophile, attacking the activated carbonyl carbon to form a new peptide bond. youtube.comnih.gov

Standard coupling reagents used in peptide synthesis are expected to be effective. These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance efficiency and suppress side reactions like racemization. acs.org Another class of effective reagents are phosphonium (B103445) salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). youtube.com

The general mechanism involves the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amino group. For instance, with HATU, the carboxylic acid is converted into an active OAt-ester, which readily reacts with the amine to yield the amide. youtube.com

Table 1: Common Peptide Coupling Reagents and Their General Application

| Reagent Class | Example Reagent(s) | General Function |

|---|---|---|

| Carbodiimides | DCC, DIC | Activate carboxylic acids for amidation. |

| Benzotriazole Additives | HOBt, HOAt | Suppress racemization and improve coupling efficiency. |

| Phosphonium Salts | BOP | Promote amide bond formation. |

Derivatization for Bioconjugation and Probe Design

The primary amino group serves as a handle for chemical modification, enabling the attachment of various labels for bioconjugation and the design of chemical probes. wikipedia.org This derivatization is crucial for tracking and studying the interactions of molecules in biological systems. nih.govacs.org

Common derivatization strategies target the nucleophilicity of the amine. For example, N-hydroxysuccinimide (NHS) esters are widely used to label proteins and peptides. The NHS ester of a molecule of interest (e.g., a fluorescent dye, biotin) reacts with the amino group under mild basic conditions to form a stable amide bond. acs.org Isothiocyanates are another class of reagents that react with primary amines to form stable thiourea (B124793) linkages. wikipedia.org

Fluorescent labeling is a key application of amino group derivatization. Reagents such as fluorescein (B123965) isothiocyanate (FITC) and derivatives of 2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) can be conjugated to the amino group, allowing for sensitive detection and quantification in various analytical techniques, including high-performance liquid chromatography (HPLC) and capillary electrophoresis. nih.govyoutube.comyoutube.com

Table 2: Reagents for Amino Group Derivatization

| Reagent Type | Functional Group | Linkage Formed | Application Example |

|---|---|---|---|

| N-Hydroxysuccinimide (NHS) Esters | -CO-O-N(CO)₂ | Amide | Biotinylation, Fluorescent Labeling |

| Isothiocyanates | -N=C=S | Thiourea | FITC Labeling |

Carboxylic Acid Group Reactivity

The carboxylic acid moiety in this compound is another site for a variety of chemical transformations. Its reactivity is central to forming esters, anhydrides, and participating in decarboxylation reactions.

Esterification and Anhydride Formation

Esterification of the carboxylic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a classic Fischer-Speier esterification. libretexts.org Alternatively, the carboxylic acid can be activated first to facilitate the reaction with an alcohol under milder conditions. For instance, conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would create a highly reactive intermediate that readily reacts with alcohols to form esters. libretexts.org

Mixed anhydrides can also be formed by reacting the carboxylic acid with an acyl chloride or another anhydride. In biological systems, carboxylic acid activation often occurs through the formation of high-energy phosphate (B84403) anhydrides, for example, by reaction with ATP. youtube.comnih.gov

Decarboxylation Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a fundamental reaction in biochemistry. wikipedia.org For α-amino acids, this process often requires enzymatic catalysis. wikipedia.org Non-enzymatic decarboxylation of α-amino acids typically requires harsh conditions, such as high temperatures. libretexts.org However, the presence of the alkyne moiety in the side chain might influence the stability of potential intermediates.

In some cases, decarboxylation can be facilitated by the formation of an imine intermediate with an aldehyde, which can then undergo decarboxylation. libretexts.org Recent developments in synthetic methodology have explored radical-mediated decarboxylation of amino acids under mild, photochemical conditions. researchgate.netmdpi.com These methods often involve the conversion of the carboxylic acid to a derivative that can be activated by light to generate a radical species, which then fragments to release CO₂. researchgate.netmdpi.com

Rearrangement Reactions and Fragmentations

The presence of the alkyne functionality in the side chain of this compound introduces the possibility of unique rearrangement and fragmentation reactions that are not typical for standard amino acids. Acetylenic compounds are known to undergo a variety of rearrangements, often catalyzed by metals or bases. rsc.org

While specific studies on this compound are not available, analogous acetylenic systems are known to participate in reactions such as the Meyer-Schuster rearrangement (acid-catalyzed conversion of propargyl alcohols to α,β-unsaturated ketones) or the Rupe rearrangement (acid-catalyzed conversion of tertiary α-ethynyl alcohols to α,β-unsaturated ketones). Although the substrate is not a propargyl alcohol, the alkyne's presence suggests a rich potential for complex chemical transformations.

Furthermore, under certain conditions, such as in mass spectrometry, fragmentation of the molecule would be expected. Cleavage of the carbon-carbon bonds in the hexanoic acid backbone and fragmentation of the amino and amide groups would likely be observed, providing structural information about the molecule.

No Scientific Data Available for Enzymatic Transformations of this compound

Despite a comprehensive search of scientific databases and literature, no research or data has been found regarding the enzymatic transformations, biochemical roles, or metabolic pathways of the chemical compound this compound.

The compound, identified by the CAS number 89020-46-2, is listed in chemical supplier catalogs. bldpharm.comnextpeptide.com However, there is a notable absence of published studies in peer-reviewed journals that detail its interactions with enzymes, its potential as a substrate for enzymatic reactions, or its integration into the metabolic processes of any biological system, including microbial and plant life.

This lack of available information prevents a detailed discussion on the topics outlined in the user's request, such as:

Identification and Characterization of Enzyme Interactions: No studies have been published that screen for the substrate specificity of enzymes like lyases or oxidoreductases with this compound, nor have any novel enzymatic activities involving this compound been reported.

Mechanistic Enzymology: Consequently, there is no information on the active site analysis, mutagenesis studies, or kinetic isotope effects related to the enzymatic transformation of its alkyne and keto-amide functional groups.

Integration into Metabolic Pathways: There is no evidence to suggest that this compound is a known metabolite in any microbial or plant metabolic pathway.

While general principles of enzymatic reactions, such as the use of kinetic isotope effects to elucidate reaction mechanisms, are well-established in biochemistry, their specific application to this compound has not been documented. nih.govmdpi.comuq.edu.aunih.govrsc.org Similarly, techniques like site-directed mutagenesis are widely used to study enzyme function, but no such studies involving this particular compound have been found. mdpi.com

Enzymatic Transformations and Biochemical Roles in Non Human Biological Systems

Biosynthesis of Related Natural Products Featuring Alkyne or Diamino Structures

The unique structural motifs of 2,6-Diamino-6-oxohex-4-ynoic acid—the diamino backbone and the alkyne group—are found individually in a variety of natural products.

The biosynthesis of diamines in microorganisms is well-characterized. nih.govasm.org Short-chain diamines like putrescine (1,4-diaminobutane) and cadaverine (B124047) (1,5-diaminopentane) are typically synthesized via the decarboxylation of the amino acids ornithine and lysine (B10760008), respectively. nih.govnih.gov For example, L-lysine is converted to cadaverine by the enzyme lysine decarboxylase. nih.gov These pathways are central to producing building blocks for polyamides in industrial biotechnology. nih.govnih.gov

The formation of alkyne (triple) bonds in natural products is a less common but fascinating enzymatic feat. These functionalities are often generated by specialized desaturase or acetylenase enzymes. usask.canih.gov For instance, Δ12-fatty acid acetylenase can convert a double bond in linoleic acid into a triple bond to form crepenynic acid. nih.gov In some mosses, a bifunctional enzyme has been identified that can first introduce a double bond and then convert it into a triple bond. nih.gov A recently discovered pathway for a terminal-alkyne amino acid in Streptomyces species originates from L-lysine and involves a series of radical-mediated reactions including halogenation and oxidative bond cleavage, demonstrating a completely different strategy from the desaturase-mediated pathways. berkeley.eduspringernature.com

Biotechnological Applications: Engineered Microorganisms for Biocatalysis

The field of metabolic engineering has made significant strides in programming microorganisms to serve as cellular factories for the production of valuable chemicals, including specialty amino acids and diamines. nih.govwur.nl While there are no specific applications reported for this compound, the strategies used for related compounds are highly relevant.

Engineered strains of E. coli and C. glutamicum have been developed to produce various diamines at high titers for use as monomers in the synthesis of bio-based polymers like polyamides (nylons). asm.orgresearchgate.net These strategies often involve overexpressing key biosynthetic enzymes, deleting competing pathways, and optimizing fermentation conditions. nih.gov

Furthermore, the incorporation of non-canonical amino acids (ncAAs) with unique functionalities, such as alkyne groups, into proteins is a burgeoning area of biotechnology. nih.govacs.orgacs.org These "bio-orthogonal" handles allow for specific chemical modifications of proteins, enabling applications in drug discovery, materials science, and fundamental biological research. berkeley.edu An amino acid like this compound, if it could be produced biologically, could potentially be incorporated into proteins using genetic code expansion techniques, offering a unique bifunctional building block with both a reactive alkyne and a second amino group for further chemical derivatization.

The table below summarizes the production of various diamines in engineered microbial systems, illustrating the potential of biocatalysis in this area.

| Target Product | Host Strain | Carbon Source | Key Engineering Strategies | Titer (g/L) | Reference |

|---|---|---|---|---|---|

| 1,5-Diaminopentane (Cadaverine) | Escherichia coli | Glucose | Inactivation of degradation pathways, overexpression of lysine decarboxylase (cadA) and dihydrodipicolinate synthase (dapA). | 9.61 | nih.gov |

| 1,4-Diaminobutane (Putrescine) | Corynebacterium glutamicum | Glucose | Systems metabolic engineering to optimize precursor supply and expression of key enzymes. | 42.3 | asm.org |

| 1,5-Diaminopentane (Cadaverine) | Corynebacterium glutamicum | Glucose | Metabolic engineering to enhance lysine supply and conversion to cadaverine. | 103.8 | asm.org |

| 1,3-Diaminopropane | Escherichia coli | Glucose | Introduction of biosynthetic pathway and optimization of precursor supply from central metabolism. | - | nih.gov |

Theoretical and Computational Investigations of 2,6 Diamino 6 Oxohex 4 Ynoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,6-Diamino-6-oxohex-4-ynoic acid from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed electronic and geometric information.

Electronic Structure and Bonding Analysis (e.g., frontier molecular orbitals)

An analysis of the electronic structure of this compound would reveal the distribution of electrons within the molecule, which is crucial for understanding its reactivity. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic sites.

The interaction between these frontier orbitals is a key concept in predicting chemical reactivity. For a reaction to occur, the HOMO of one molecule and the LUMO of another must overlap. The energy gap between the HOMO and LUMO also provides a measure of the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more reactive. In this compound, the nitrogen atoms of the amino and amide groups, with their lone pairs of electrons, would significantly influence the energy and localization of the HOMO. The alkyne and carboxylic acid functionalities would contribute to the character of the LUMO.

Conformational Landscapes and Energy Minimization

Due to the presence of several rotatable single bonds, this compound can exist in various three-dimensional arrangements, or conformations. A thorough computational study would involve a systematic search of the molecule's conformational space to identify all stable conformers. This process, known as a conformational search, is followed by geometry optimization and energy minimization for each identified conformer.

The result is a potential energy surface where the low-energy regions correspond to the most stable conformations. This information is critical as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated with a high degree of accuracy. mdpi.com These predicted shifts are invaluable for interpreting experimental NMR spectra and confirming the structure of a synthesized compound.

Table 1: Predicted Spectroscopic Data (Illustrative)

| Property | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | Specific values for each hydrogen atom would be calculated. |

| ¹³C NMR Chemical Shift (ppm) | Specific values for each carbon atom would be calculated. |

| Key Vibrational Frequencies (cm⁻¹) | C≡C stretch, C=O stretch, N-H stretch, O-H stretch. |

Note: The table above is illustrative. Actual values would be obtained from specific quantum chemical calculations which are not available in the public domain for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into its flexibility and interactions with its environment.

For this compound, MD simulations would be particularly useful for exploring its conformational landscape more exhaustively than static calculations. Furthermore, by including solvent molecules (typically water) in the simulation box, the effect of solvation on the molecule's conformation and dynamics can be studied. This is crucial for understanding its behavior in a biological context.

Reaction Pathway Elucidation using DFT and Ab Initio Methods

Density Functional Theory (DFT) and other ab initio methods are instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the detailed study of reaction mechanisms, including the identification of reactants, products, intermediates, and transition states.

Transition State Characterization

For any proposed reaction involving this compound, identifying the transition state is paramount. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for the reaction to proceed.

Computational methods can be used to locate these transition states and calculate their energies. This information allows for the determination of the activation energy of the reaction, which is a key factor in predicting the reaction rate. By analyzing the geometry of the transition state, chemists can gain a deeper understanding of the factors that control the reaction's outcome.

Reaction Energetics and Rate Constant Predictions

There are currently no published studies detailing the reaction energetics or computationally predicted rate constants for reactions involving this compound. Such investigations would typically involve high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to model reaction pathways, determine transition state geometries, and calculate activation energies. This information is crucial for understanding the compound's reactivity, stability, and potential synthetic routes. However, the scientific literature has not yet reported these specific parameters for this compound.

In Silico Ligand-Enzyme Docking and Molecular Recognition Modeling

No specific in silico ligand-enzyme docking or molecular recognition modeling studies featuring this compound have been published. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. nih.govmdpi.com These studies are fundamental in drug discovery and molecular biology to understand potential biological activity and binding affinity. While computational docking is a widely used method, its application to this compound has not been documented in peer-reviewed literature.

Quantitative Structure-Reactivity/Activity Relationship (QSAR/QSAR) Studies

There is no evidence of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Reactivity Relationship (QSRR) studies having been performed on this compound. QSAR models are statistical models that relate the quantitative chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.gov These studies require a dataset of structurally related molecules with measured activity, from which predictive models can be built. The absence of such a dataset and associated studies for this specific compound means that no QSAR/QSRR models have been developed or reported.

Advanced Analytical Methodologies for Comprehensive Characterization and Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the precise mass determination of 2,6-Diamino-6-oxohex-4-ynoic acid, providing its elemental composition with high accuracy. The exact mass of this compound is 156.05300 Da. chemsrc.com This level of precision is crucial for distinguishing it from other isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

While specific experimental tandem mass spectrometry (MS/MS) data for this compound is not extensively available in the public domain, the fragmentation pathways of structurally related compounds can offer predictive insights. For instance, the analysis of peptide-like molecules often reveals characteristic losses of small neutral molecules such as water and ammonia (B1221849), as well as cleavages along the carbon backbone. mdpi.com In the case of this compound, collision-induced dissociation (CID) would likely initiate fragmentation at the most labile bonds.

Key predictable fragmentation patterns would include:

Decarboxylation: Loss of the carboxylic acid group as CO2 (44 Da).

Loss of Ammonia: Elimination of the amino group as NH3 (17 Da).

Cleavage of the Amide Bond: Fragmentation of the terminal amide group.

Fragmentation of the Carbon Skeleton: Cleavage at the bonds adjacent to the alkyne functionality.

A hypothetical fragmentation table based on these predictions is presented below.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss |

|---|---|---|

| 157.060 (M+H)+ | 139.049 | H2O |

| 157.060 (M+H)+ | 113.060 | CO2 + H2 |

| 157.060 (M+H)+ | 140.034 | NH3 |

Isotopic Labeling for Metabolic Pathway Tracing

Isotopic labeling is a powerful technique to trace the metabolic fate of a molecule within a biological system. nih.gov By introducing isotopically labeled this compound (e.g., with ¹³C or ¹⁵N) to a cell culture or organism, its incorporation into various metabolic pathways can be monitored by mass spectrometry. nih.gov This approach can elucidate whether the compound is utilized as a building block for larger molecules, or if it undergoes metabolic transformation. The choice of isotopic tracer is critical for the precise estimation of metabolic fluxes. nih.gov For instance, uniformly labeled (U-¹³C) glutamine is often used for analyzing the tricarboxylic acid (TCA) cycle. nih.gov

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the definitive structural elucidation of organic molecules in solution. While a complete set of NMR data for this compound is not publicly available, chemical suppliers like BLDpharm indicate its availability. bldpharm.com

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Assignment

A suite of two-dimensional (2D) NMR experiments is necessary to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to determine the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.edu For this compound, COSY would be instrumental in connecting the protons on the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu This is crucial for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is vital for identifying quaternary carbons and for piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry.

A table of predicted ¹H and ¹³C chemical shifts and key 2D NMR correlations for this compound is provided below, based on standard chemical shift ranges for similar functional groups.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| 2 | ~4.0 | ~55 | C1, C3, C4 |

| 3 | ~2.8 | ~30 | C2, C4, C5 |

| 4 | - | ~80 | - |

| 5 | - | ~75 | - |

| 6 | - | ~170 | - |

| 1 | - | ~175 | - |

Dynamic NMR for Conformational Exchange and Rotational Barriers

Dynamic NMR (DNMR) techniques are employed to study time-dependent processes such as conformational changes and restricted rotation. For this compound, the rotation around the C2-C3 single bond could be investigated using variable temperature NMR studies. By analyzing the changes in the NMR lineshapes at different temperatures, the energy barrier for this rotation can be quantified. Such studies provide valuable information on the molecule's flexibility and the relative populations of different conformers.

Advanced Chromatographic Separation Techniques

The purification and analysis of this compound rely on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a powerful method for its separation and detection. bldpharm.com The choice of the stationary phase (e.g., C18 for reversed-phase chromatography) and the mobile phase composition are critical for achieving optimal separation from impurities and other components in a mixture. Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to conventional HPLC. bldpharm.com

Chiral Chromatography for Enantiomeric Purity Determination

The presence of a stereocenter at the C2 position means that this compound can exist as two non-superimposable mirror images, or enantiomers (D- and L-forms). The biological activity of amino acids is often highly dependent on their stereochemistry, making the determination of enantiomeric purity a critical step in characterization. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for this purpose.

For an underivatized amino acid like this compound, macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.com Columns such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are well-suited for separating the enantiomers of polar and ionic compounds without prior derivatization. sigmaaldrich.com The separation mechanism involves multiple non-covalent interactions, including hydrogen bonding, ionic interactions, and inclusion complexation, between the analyte and the chiral selector.

Alternatively, pre-column derivatization can be employed, where the amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers can then be separated on a standard achiral reversed-phase column. A widely used agent is Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, or FDAA), which reacts with the primary amine at C2. nih.govmdpi.com The resulting diastereomers often exhibit significant differences in retention time, allowing for accurate quantification of enantiomeric excess.

Table 1: Illustrative Chiral HPLC Separation Data for this compound Enantiomers

This table represents hypothetical data for the separation of enantiomers using a teicoplanin-based chiral stationary phase.

| Enantiomer | Retention Time (minutes) | Peak Area (%) | Enantiomeric Excess (ee%) |

| L-enantiomer | 8.52 | 99.6 | 99.2% |

| D-enantiomer | 11.74 | 0.4 |

LC-MS and GC-MS for Reaction Monitoring and Complex Mixture Analysis

Mass spectrometry (MS), coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), is an indispensable tool for analyzing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for analyzing this compound due to its polarity and non-volatile nature. Modern LC-MS methods allow for the direct analysis of underivatized amino acids, simplifying sample preparation. labrulez.comrestek.com Using a technique like Hydrophilic Interaction Chromatography (HILIC) or reversed-phase chromatography with a polar-modified column, the compound can be effectively separated from starting materials, by-products, and other components in a reaction mixture. restek.com The mass spectrometer provides highly sensitive detection and mass information, confirming the presence of the target compound by its specific mass-to-charge ratio (m/z). Tandem MS (MS/MS) can further be used to fragment the molecule, providing structural confirmation by analyzing the resulting fragment ions. sciex.com This is crucial for distinguishing it from potential isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires derivatization to increase the volatility of the amino acid. mdpi.com The carboxylic acid and amine groups are usually converted to esters and acylated derivatives, respectively. While requiring extra sample preparation steps, GC-MS can offer very high chromatographic resolution. researchgate.net For this compound, derivatization would also protect the functional groups during analysis at high temperatures.

Table 2: Example LC-MS/MS Parameters and Expected Ions for this compound

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ (m/z) | 171.076 |

| Primary Fragment Ions (m/z) | 154.05 (Loss of NH₃), 125.05 (Loss of H₂O and CO) |

| Chromatographic Column | HILIC or C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

X-ray Crystallography and Cryo-Electron Microscopy

These high-resolution structural biology techniques provide definitive three-dimensional atomic coordinates of molecules.

X-ray crystallography is the gold standard for determining the precise 3D arrangement of atoms in a molecule. youtube.com To achieve this for this compound, a high-purity sample must be crystallized into a well-ordered lattice. The crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is collected. youtube.com By analyzing the positions and intensities of the diffracted spots, researchers can calculate an electron density map and build an atomic model of the molecule. youtube.com

A successful crystal structure would unambiguously confirm the compound's constitution, configuration (e.g., D or L at the chiral center), and conformation (the spatial arrangement of its rotatable bonds) in the solid state. This data is invaluable for validating its synthesis and understanding its intrinsic structural properties. For enantiomeric compounds, racemic crystallography can be employed, where a crystal containing both D- and L-enantiomers is grown, often in a centrosymmetric space group, which can aid in structure solution. nih.gov

If this compound is designed as an inhibitor or a ligand for a biological target (e.g., an enzyme), obtaining a co-crystal structure is a primary goal. By crystallizing the target protein in complex with the compound, X-ray crystallography can reveal the precise binding mode. libretexts.org This includes identifying the specific amino acid residues in the protein that form hydrogen bonds, ionic pairs, or other interactions with the ligand. Such a structure provides direct evidence of the mechanism of action and can guide the rational design of more potent or selective analogs. Cryo-electron microscopy (cryo-EM) serves as a powerful alternative, especially for large protein complexes that are difficult to crystallize.

Vibrational and Electronic Spectroscopy (e.g., FT-IR, Raman, UV-Vis, Circular Dichroism)

Spectroscopic methods provide complementary information about the compound's functional groups, electronic structure, and conformation in solution.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are excellent for identifying functional groups. The FT-IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the amine and amide, the C=O stretches of the acid and amide, and, critically, the C≡C stretch of the internal alkyne group (typically a weak band in IR but stronger in Raman). Raman spectroscopy is particularly sensitive to non-polar bonds and would be a good method to characterize the C≡C bond. acs.org

UV-Vis Spectroscopy: Due to the lack of an extensive conjugated system, this compound is not expected to have strong absorption in the UV-visible range (200-800 nm). It may show some absorbance at shorter UV wavelengths corresponding to n→π* transitions of the carbonyl groups.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a vital tool for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a chiral molecule like this compound, the CD spectrum provides a unique fingerprint for each enantiomer. This technique can be used to confirm the absolute configuration (by comparison to standards or theoretical calculations) and to study conformational changes of the molecule in solution.

Table 3: Predicted Vibrational and Electronic Spectroscopy Features for this compound

| Spectroscopy | Functional Group/Transition | Expected Wavenumber/Wavelength |

| FT-IR | O-H stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) |

| N-H stretch (Amine/Amide) | 3500-3300 cm⁻¹ | |

| C≡C stretch (Alkyne) | ~2260-2100 cm⁻¹ | |

| C=O stretch (Carboxylic Acid) | ~1760 cm⁻¹ | |

| C=O stretch (Amide) | ~1650 cm⁻¹ | |

| Raman | C≡C stretch (Alkyne) | ~2260-2100 cm⁻¹ (stronger than IR) |

| CD | Carbonyl n→π* transitions | ~210-240 nm |

Future Research Directions and Potential Academic Applications in Diverse Scientific Disciplines

Development as a Chemical Probe for Fundamental Biological Processes (e.g., enzyme active site mapping)

Currently, there is no published research detailing the use of 2,6-Diamino-6-oxohex-4-ynoic acid as a chemical probe for mapping enzyme active sites. Hypothetically, its structure suggests potential. The terminal alkyne group could participate in bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), allowing for the attachment of reporter tags like fluorophores or biotin. This would enable the visualization and identification of target proteins. The amino acid-like scaffold could allow it to be recognized by enzymes that process natural amino acids, potentially leading to its use as an activity-based probe to covalently label and identify specific enzymes.

Integration into Unnatural Amino Acid Mutagenesis for Protein Engineering and Function Studies

The integration of this compound into proteins via unnatural amino acid mutagenesis is a theoretical possibility that has not yet been explored in the scientific literature. If a suitable orthogonal aminoacyl-tRNA synthetase/tRNA pair could be evolved, this amino acid could be site-specifically incorporated into proteins. The alkyne handle would provide a site for specific chemical modification, allowing for the introduction of novel functionalities, such as cross-linkers, spectroscopic probes, or therapeutic payloads. This could open new avenues for studying protein structure and function, as well as for creating proteins with enhanced or novel properties.

Building Block for Novel Organic Materials and Supramolecular Architectures

No studies have been found that utilize this compound as a building block for novel organic materials or supramolecular architectures. Its bifunctional nature, with a carboxylic acid and an amide group, along with the rigid alkyne unit, suggests it could be a candidate for the synthesis of unique polymers or self-assembling systems. The potential for hydrogen bonding through the amide and carboxylic acid groups, combined with the linear geometry of the alkyne, could lead to the formation of well-ordered supramolecular structures with interesting electronic or photophysical properties.

Precursor for the Synthesis of Bio-Inspired Molecules and Peptide Mimetics

While no research has been published on the use of this compound as a precursor for bio-inspired molecules or peptide mimetics, its structure is suggestive of such applications. The amino acid backbone makes it a candidate for incorporation into peptide chains to create peptidomimetics with constrained conformations due to the rigid alkyne unit. This could be valuable in drug discovery for developing peptides with increased stability and receptor-binding affinity.

Contribution to the Understanding of Metabolic Diversity and Evolution in Extremophiles

There is currently no evidence in the scientific literature to suggest that this compound is a natural product of extremophiles or that it has been used to study their metabolic diversity. The discovery of novel amino acids and metabolic pathways in extremophiles is an active area of research. Should this compound be identified in such organisms, it would provide valuable insights into their unique biochemistry and evolutionary adaptations. However, at present, any link is purely speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.